molecular formula C8H9NO4S B8607589 Dimethyl 3-methyl-1,2-thiazole-4,5-dicarboxylate CAS No. 49570-33-4

Dimethyl 3-methyl-1,2-thiazole-4,5-dicarboxylate

Cat. No. B8607589
Key on ui cas rn: 49570-33-4
M. Wt: 215.23 g/mol
InChI Key: PAKPPOROAQIHIV-UHFFFAOYSA-N
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Patent
US09387200B2

Procedure details

A solution of 5-Methyl-[1,3,4]oxathiazol-2-one (37.94 mmol) and dimethylacetylenedicarboxylate (75.89 mmol) in chlorobenzene (22.3 mL) was refluxed with stirring for 6 h before the mixture was concentrated in vacuo. Distillation of the residue gave the desired product (4.38 g) at by 100-105° C. (1.0 Torr) as an oil: MS (m/z) 216.0 (M+1).
Quantity
37.94 mmol
Type
reactant
Reaction Step One
Quantity
75.89 mmol
Type
reactant
Reaction Step One
Quantity
22.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1OC(=O)[S:4][N:3]=1.[CH3:8][O:9][C:10]([C:12]#[C:13][C:14]([O:16][CH3:17])=[O:15])=[O:11]>ClC1C=CC=CC=1>[CH3:8][O:9][C:10]([C:12]1[C:2]([CH3:1])=[N:3][S:4][C:13]=1[C:14]([O:16][CH3:17])=[O:15])=[O:11]

Inputs

Step One
Name
Quantity
37.94 mmol
Type
reactant
Smiles
CC1=NSC(O1)=O
Name
Quantity
75.89 mmol
Type
reactant
Smiles
COC(=O)C#CC(=O)OC
Name
Quantity
22.3 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 6 h before the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(=O)C=1C(=NSC1C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.38 g
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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